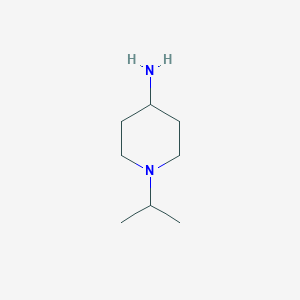

1-Isopropylpiperidin-4-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-propan-2-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-3-8(9)4-6-10/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQQXFMGYSOKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390339 | |

| Record name | 1-isopropylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127285-08-9 | |

| Record name | 1-(1-Methylethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-isopropylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isopropylpiperidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Isopropylpiperidin-4-amine, a key building block in contemporary pharmaceutical research and development. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, and its pivotal role in the creation of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be functionalized to precisely orient substituents for optimal interaction with biological targets. The secondary or tertiary amine within the piperidine ring often serves as a key pharmacophoric feature or a point for further chemical elaboration. The introduction of an isopropyl group at the 1-position, as in this compound, modulates the compound's lipophilicity, basicity, and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

Chemical and Physical Properties

This compound, with the IUPAC name 1-(propan-2-yl)piperidin-4-amine, is a diamine that presents as a flammable liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | 127285-08-9 | [1] |

| Boiling Point | 173.2 °C at 760 mmHg | iChemical |

| Density | 0.904 g/cm³ | iChemical |

| Flash Point | 58.9 °C | iChemical |

| XLogP3-AA | 0.7 | [1] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified spectrum with full assignment is not readily accessible, a predicted ¹H-NMR spectrum and analysis of related structures provide a strong indication of the expected chemical shifts and coupling patterns.

Predicted ¹H-NMR (400 MHz, CDCl₃):

-

δ ~2.8-2.7 (m, 1H): Septet corresponding to the methine proton of the isopropyl group (-CH(CH₃)₂).

-

δ ~2.7-2.6 (m, 1H): Multiplet for the axial proton at the 4-position of the piperidine ring (-CH-NH₂).

-

δ ~2.8-2.7 (m, 2H): Multiplet for the axial protons at the 2- and 6-positions of the piperidine ring.

-

δ ~2.2-2.1 (m, 2H): Multiplet for the equatorial protons at the 2- and 6-positions of the piperidine ring.

-

δ ~1.8-1.7 (m, 2H): Multiplet for the axial protons at the 3- and 5-positions of the piperidine ring.

-

δ ~1.4-1.3 (m, 2H): Multiplet for the equatorial protons at the 3- and 5-positions of the piperidine ring.

-

δ ~1.5 (br s, 2H): Broad singlet for the primary amine protons (-NH₂).

-

δ ~1.0 (d, J = 6.6 Hz, 6H): Doublet for the six methyl protons of the isopropyl group (-CH(CH₃)₂).

¹³C-NMR: Based on the analysis of similar piperidine structures, the following approximate chemical shifts are expected:

-

δ ~53-51 ppm: Carbon of the isopropyl methine group.

-

δ ~51-49 ppm: C4 of the piperidine ring.

-

δ ~49-47 ppm: C2 and C6 of the piperidine ring.

-

δ ~35-33 ppm: C3 and C5 of the piperidine ring.

-

δ ~19-17 ppm: Carbons of the isopropyl methyl groups.

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound would be expected to exhibit characteristic absorptions for a primary amine.[1]

-

N-H Stretch: Two bands are anticipated in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group.

-

N-H Bend (Scissoring): A band is expected around 1650-1580 cm⁻¹.

-

C-N Stretch: Aliphatic C-N stretching vibrations typically appear in the 1250-1020 cm⁻¹ region.

-

C-H Stretch: Strong absorptions from the aliphatic C-H bonds of the isopropyl and piperidine groups will be present in the 3000-2850 cm⁻¹ range.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would likely be dominated by α-cleavage, a characteristic fragmentation pathway for amines. This would involve the cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring, leading to the formation of stable iminium ions.

Expected Fragmentation:

-

α-cleavage: Loss of an ethyl group from the piperidine ring would result in a fragment at m/z 113.

-

Loss of the isopropyl group: Cleavage of the bond between the nitrogen and the isopropyl group could lead to a fragment at m/z 99.

-

Loss of ammonia: Elimination of the amino group could result in a fragment at m/z 125.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the reductive amination of 1-isopropyl-4-piperidone with ammonia. This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.

Sources

1-Isopropylpiperidin-4-amine CAS number 127285-08-9

An In-depth Technical Guide to 1-Isopropylpiperidin-4-amine (CAS: 127285-08-9)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer a causal understanding of the compound's synthesis, characterization, and application, grounded in established chemical principles.

Core Compound Identification and Physicochemical Profile

This compound, also known by synonyms such as N-isopropyl-4-aminopiperidine, is a disubstituted piperidine derivative.[1][2] The structure features a secondary amine at the 4-position of the piperidine ring and an isopropyl group attached to the ring's nitrogen atom. This configuration makes it a valuable intermediate, providing a reactive primary amine for further functionalization and a lipophilic isopropyl group that can influence the pharmacokinetic properties of derivative molecules.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below, compiled from various chemical suppliers and databases.[1][3][4][5]

| Property | Value | Source |

| CAS Number | 127285-08-9 | [1][3][4] |

| Molecular Formula | C₈H₁₈N₂ | [1][3][5] |

| Molecular Weight | 142.24 g/mol | [1][3][5] |

| Appearance | Colorless to clear liquid | [2][3] |

| Purity | ≥98-99% (GC) | [2][3] |

| InChI Key | ZRQQXFMGYSOKDF-UHFFFAOYSA-N | [1][4] |

| IUPAC Name | 1-(propan-2-yl)piperidin-4-amine | [1] |

| Topological Polar Surface Area | 29.3 Ų | [1] |

| XLogP3-AA | 0.7 | [1] |

Synthesis and Purification

The most direct and industrially scalable approach to synthesizing this compound is through the reductive amination of piperidin-4-amine with acetone.[6][7] This one-pot reaction is efficient and leverages readily available starting materials. The causality behind this choice is rooted in its high atom economy and the formation of a stable secondary amine on the piperidine ring while simultaneously introducing the desired N-isopropyl group.

Synthetic Workflow: Reductive Amination

The reaction proceeds in two conceptual steps that occur in situ:

-

Imine Formation: The primary amine of piperidin-4-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form an intermediate imine. The reaction is often catalyzed by a weak acid.

-

Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the C=N bond of the imine to form the final amine product.

Sources

- 1. 1-(Propan-2-yl)piperidin-4-amine | C8H18N2 | CID 3163333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-isopropyl-4-aminopiperidine [127285-08-9] at Best Price in Delhi, Delhi | Chem Biosol [tradeindia.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 127285-08-9 | 4-Amino-1-isopropylpiperidine | Amines | Ambeed.com [ambeed.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]

The Versatile Scaffolding of 1-Isopropylpiperidin-4-amine: A Technical Guide for Drug Discovery

This guide provides an in-depth technical overview of 1-Isopropylpiperidin-4-amine, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, analytical characterization, and its significant applications in the development of novel therapeutics, particularly in the realms of oncology and neuroscience. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and practical considerations that are crucial for its effective utilization in a research and development setting.

Chemical Identity and Nomenclature

This compound is a substituted piperidine derivative that has garnered significant interest in medicinal chemistry due to its utility as a versatile synthetic intermediate. The piperidine ring, a common motif in pharmaceuticals, imparts favorable pharmacokinetic properties, while the primary amine and the N-isopropyl group offer handles for diverse chemical modifications.

Systematic and Common Names:

For clarity and comprehensive database searching, it is essential to be familiar with the various synonyms for this compound. The Chemical Abstracts Service (CAS) number, 127285-08-9 , serves as a unique identifier.

| Nomenclature Type | Name |

| IUPAC Name | 1-propan-2-ylpiperidin-4-amine |

| Common Synonyms | 4-Amino-1-isopropylpiperidine |

| 1-Isopropyl-4-aminopiperidine | |

| N-isopropyl-4-aminopiperidine | |

| 1-Isopropyl-piperidin-4-ylamine | |

| Other Identifiers | 1-(1-Methylethyl)-4-piperidinamine |

Physicochemical Properties:

A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | |

| Molecular Weight | 142.24 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 91 - 93 °C | |

| Density | 0.688 g/cm³ at 20 °C | |

| LogP | -0.5 (OECD Test Guideline 117) |

Synthesis of this compound: A Protocol Grounded in Reductive Amination

The most prevalent and efficient method for synthesizing this compound is through the reductive amination of a suitable piperidone precursor. This reaction is a cornerstone of amine synthesis in medicinal chemistry due to its high yields and broad substrate scope.

Reaction Principle:

The synthesis initiates with the reaction of an N-protected 4-piperidone, typically N-Boc-4-piperidone, with isopropylamine to form an intermediate imine or enamine. This is followed by in-situ reduction using a hydride reducing agent to yield the desired secondary amine. The Boc protecting group is then removed under acidic conditions. A more direct approach involves the reductive amination of 1-isopropyl-4-piperidone with ammonia or a protected ammonia equivalent.

Below is a detailed, self-validating protocol for the synthesis via reductive amination.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-isopropyl-4-piperidone

-

Ammonia (7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (4M in 1,4-dioxane)

-

Diethyl ether

Procedure:

-

Imine Formation and Reduction:

-

To a solution of 1-isopropyl-4-piperidone (1 equivalent) in anhydrous methanol, add a 7N solution of ammonia in methanol (1.5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate flask, dissolve sodium cyanoborohydride (1.2 equivalents) in anhydrous methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Hydrogen gas may be evolved.

-

Stir the reaction at room temperature for 12-18 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add dichloromethane and a saturated aqueous solution of sodium bicarbonate to the residue.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

-

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone, preventing the formation of the corresponding alcohol byproduct.[1][2] Sodium triacetoxyborohydride is an even milder and less toxic alternative that is often preferred.[1]

-

Use of Anhydrous Solvents: The reaction is sensitive to water, which can hydrolyze the imine intermediate and reduce the efficiency of the reducing agent.

-

Aqueous Work-up: The use of a basic solution (sodium bicarbonate) during work-up neutralizes any remaining acid and ensures the amine product is in its free base form for efficient extraction into an organic solvent.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial scaffold in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

a) Oncology: Inhibition of Histone Methyltransferases G9a/GLP

Derivatives of this compound have been identified as potent inhibitors of the histone methyltransferases G9a and GLP (also known as EHMT2 and EHMT1, respectively).[3][4] These enzymes play a critical role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine 9 (H3K9), a mark associated with transcriptional repression.[3] Aberrant activity of G9a/GLP is implicated in various cancers, making them attractive therapeutic targets.

The (1-isopropylpiperidin-4-yl)amine moiety is often incorporated into inhibitor scaffolds to interact with specific residues in the active site of G9a/GLP, contributing to their potency and selectivity.[4]

Caption: Role of this compound derivatives in inhibiting G9a/GLP.

b) Neuroscience: Modulation of Monoamine Transporters

The piperidine core is a well-established pharmacophore for targeting monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[5] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders such as depression, ADHD, and substance abuse.[5] The N-isopropyl group and the 4-amino position of this compound provide vectors for chemical elaboration to achieve desired affinity and selectivity profiles for these transporters.

c) Other Therapeutic Areas

The versatility of this scaffold has led to its exploration in other areas, including the development of cyclin-dependent kinase (CDK) inhibitors for hematological malignancies and inhibitors of the Akt kinase pathway.[6][7]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to ensure the quality of this compound for use in research and development. A combination of chromatographic and spectroscopic techniques should be employed.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile amines.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in dichloromethane.

-

(Optional) For improved peak shape and volatility, derivatize with an agent like trifluoroacetic anhydride (TFAA).

-

-

GC-MS Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized compound. Quantitative ¹H NMR (qNMR) can also be used for accurate purity determination.[8]

c) High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., UV, MS) is used to assess purity and quantify the compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Class | Statement |

| Flammable Liquid | Extremely flammable liquid and vapor.[9] |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[9] |

| Skin Corrosion | Causes severe skin burns and eye damage.[9] |

| Respiratory Irritation | May cause respiratory irritation.[9] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment to prevent static discharge.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis, coupled with the favorable properties of the piperidine scaffold, makes it an attractive starting point for the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and handling, as outlined in this guide, is essential for its successful application in the laboratory. The continued exploration of derivatives based on this core structure holds significant promise for addressing unmet medical needs in oncology, neuroscience, and beyond.

References

- Cervantes-Luevano, K. E., et al. (2021). Discovery of a novel chemotype of histone lysine methyltransferase EHMT1/2 (GLP/G9a) inhibitors. Journal of Medicinal Chemistry.

- Wang, L., et al. (2022). Discovery of the First-in-Class G9a/GLP Covalent Inhibitors. Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

- Reddit. (2024, February 4).

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.

- Li, Y., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry.

- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry.

-

International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. Retrieved from [Link]

- Nefzi, A., et al. (2000). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines.

- de Oliveira, A. B., et al. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C: Structural Chemistry.

- Pauli, G. F., et al. (2014).

- Jupitan, G. G., et al. (2017). Analytical techniques for biopharmaceutical development. Journal of Analytical & Pharmaceutical Research.

- Aboul-Enein, M. N., et al. (1973). Synthesis of some 4-substituted amino-1-methylpiperidines structurally related to antihistaminics. Pharmaceutica Acta Helvetiae.

- European Commission. (2023). Commission Delegated Regulation (EU) 2023/196. Official Journal of the European Union.

- Frascarolo, P., et al. (2013). Characterization and quantification of N-(3-aminopropyl)

- Naoi, M., et al. (1997).

- Bahl, A., et al. (2014). US Patent 8,853,408 B2 - Cyclopropylamines as LSD1 inhibitors.

- Muncipinto, G., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy.

- Husbands, S. M., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. ChemMedChem.

- Kaddar, N., et al. (2004). Optimization of an analytical method for detecting paraphenylenediamine (PPD) by GC/MS-iontrap in biological liquids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. osti.gov [osti.gov]

- 4. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 1-Isopropylpiperidin-4-amine: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and active pharmaceutical ingredients (APIs). Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise molecular recognition at biological targets. Within this important class of heterocycles, 1-Isopropylpiperidin-4-amine stands out as a versatile and highly valuable building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Characteristics

This compound is a disubstituted piperidine derivative characterized by an isopropyl group on the ring nitrogen and a primary amine at the 4-position. These features dictate its reactivity and utility as a synthetic intermediate.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂ | |

| Molecular Weight | 142.24 g/mol | |

| CAS Number | 127285-08-9 | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 173.2 °C at 760 mmHg | |

| Density | 0.904 g/cm³ | |

| Flash Point | 58.9 °C | |

| Vapor Pressure | 1.28 mmHg at 25°C |

Synthesis of this compound: A Focus on Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination of a suitable piperidone precursor. This reaction is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency and broad applicability.

Reaction Principle

The synthesis typically proceeds via the reductive amination of 1-isopropyl-4-piperidone with ammonia. The reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired primary amine. The choice of reducing agent is critical to prevent the reduction of the starting ketone. Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are often preferred for this transformation.

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound, adapted from established procedures for the reductive amination of N-substituted-4-piperidones.

Materials:

-

1-isopropyl-4-piperidone

-

Ammonia (as a solution in methanol, e.g., 7N)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-isopropyl-4-piperidone (1.0 equivalent) in dichloromethane or 1,2-dichloroethane.

-

Amine Addition: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 1.5-2.0 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain the temperature at or below room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volume).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as signals for the piperidine ring protons. The protons on the carbon adjacent to the amino group will be shifted downfield. Predicted ¹H-NMR (200 MHz, CDCl₃) shows a doublet at δ 1.02 (6H), and multiplets at δ 1.38 (2H), 1.80 (2H), 2.17 (2H), 2.71 (2H), and 2.80 (2H), along with a broad singlet for the amine protons at δ 1.56 (2H).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the isopropyl group and the piperidine ring. The carbon bearing the amino group will be in the range of 40-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the amine functional group.

-

N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

N-H Bending: A bending vibration (scissoring) for the primary amine is expected in the range of 1590-1650 cm⁻¹.

-

C-N Stretching: A stretching vibration for the aliphatic C-N bond will be observed in the fingerprint region, typically between 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. Electron ionization (EI) mass spectrometry will likely show the molecular ion peak (M⁺) at m/z = 142. Characteristic fragmentation patterns for alkylamines, such as α-cleavage, would also be observed, leading to the loss of an ethyl or methyl radical from the piperidine ring, or an isopropyl radical.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a frequently utilized building block in the synthesis of complex, biologically active molecules, with a notable application in the development of protein kinase inhibitors.

Case Study: G9a/GLP Inhibitors

A prominent example of the utility of this compound is in the synthesis of inhibitors for the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes are implicated in various cancers, making them attractive targets for drug development.

Several potent and selective G9a/GLP inhibitors incorporate the 1-isopropylpiperidin-4-yl)amino moiety. This group often serves as a key pharmacophoric element, engaging in crucial interactions within the substrate-binding pocket of the enzymes. For instance, in the development of covalent inhibitors for G9a/GLP, (1-isopropylpiperidin-4-yl)amine was reacted with a dichloroquinoline intermediate in a key synthetic step.

Caption: Role of this compound in the synthesis of G9a/GLP inhibitors.

The isopropyl group on the piperidine nitrogen has been shown to be well-tolerated and can be varied to modulate the potency and selectivity of the resulting inhibitors. The basicity of the piperidine nitrogen is also often crucial for maintaining high inhibitory activity.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a dry, well-sealed container in a cool place.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a fundamentally important building block in contemporary drug discovery and development. Its straightforward synthesis via reductive amination, coupled with its desirable physicochemical properties, makes it a valuable intermediate for the construction of complex molecular architectures. Its role in the development of potent and selective kinase inhibitors, such as those targeting G9a/GLP, highlights its strategic importance for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity is therefore essential for researchers working at the forefront of pharmaceutical innovation.

References

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Nyegaard and Co AS. (1981). Chemical compounds. U.S. Patent US4250113A. Google Patents.

-

PubChem. (n.d.). N-(4-Chlorophenyl)-1-isopropylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

- Boehringer Mannheim Gmbh. (1980). Isopropyl amine derivatives, processes for their preparation and medicaments containing them. European Patent EP0009168A1. Google Patents.

- Janssen Pharmaceutica N.V. (2010). Substituted 4-amino-piperidines. U.S. Patent Application US20100016365A1. Google Patents.

- Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (20

Spectral data for 1-Isopropylpiperidin-4-amine (NMR, MS, IR)

An In-depth Technical Guide to the Spectral Analysis of 1-Isopropylpiperidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 127285-08-9), a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a foundational understanding of the experimental choices and data interpretation, ensuring scientific integrity and practical utility.

Core Compound Characterization

This compound is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary amine at the 4-position. This structure dictates its chemical properties and provides a distinct spectroscopic fingerprint essential for its identification and quality control.

The analytical workflow for characterizing this molecule is a multi-pronged spectroscopic approach, ensuring unambiguous structural confirmation.

Figure 1: A generalized workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of the molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and acquisition parameters is critical for obtaining high-resolution spectra.

-

Sample Preparation: A solution is prepared by dissolving 5-10 mg of this compound in approximately 0.7 mL of chloroform-d (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic molecules and its well-defined residual solvent peak for referencing.

-

Instrumentation: Data is acquired on a 400 MHz (or higher field) spectrometer to ensure adequate signal dispersion, which is crucial for resolving the overlapping multiplets from the piperidine ring protons.

-

¹H NMR Acquisition: A standard 30-degree pulse experiment is used. A relaxation delay of 1-2 seconds is sufficient for quantitative integration. Typically, 16 to 32 scans are averaged.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is employed to produce a spectrum with singlets for each unique carbon, simplifying interpretation. A longer relaxation delay (2-5 seconds) and a higher number of scans (1024 or more) are necessary due to the low natural abundance of the ¹³C isotope and longer relaxation times.

-

Data Processing: The spectra are referenced to the residual CDCl₃ peak (δ 7.26 ppm for ¹H) or the solvent carbon signal (δ 77.16 ppm for ¹³C).

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum exhibits characteristic signals for the isopropyl group and the piperidine ring. The broadness of the NH₂ signal is typical due to quadrupole broadening and potential chemical exchange.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~2.85 | m | 2H | Piperidine H-2ax, H-6ax | Axial protons adjacent to nitrogen are deshielded. |

| ~2.75 | septet | 1H | Isopropyl CH | Coupled to six equivalent methyl protons. |

| ~2.60 | m | 1H | Piperidine H-4 | Proton attached to the carbon bearing the amino group. |

| ~2.15 | m | 2H | Piperidine H-2eq, H-6eq | Equatorial protons adjacent to nitrogen. |

| ~1.80 | m | 2H | Piperidine H-3ax, H-5ax | Axial protons on the piperidine ring. |

| ~1.45 | br s | 2H | NH₂ | Broad signal due to exchange; integration confirms two protons. |

| ~1.35 | m | 2H | Piperidine H-3eq, H-5eq | Equatorial protons on the piperidine ring. |

| ~1.02 | d | 6H | Isopropyl CH₃ | Doublet due to coupling with the isopropyl CH proton.[2] |

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the molecule, showing five distinct signals.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~53.5 | Isopropyl CH | Methine carbon of the isopropyl group. |

| ~50.2 | Piperidine C-2, C-6 | Carbons adjacent to the ring nitrogen. |

| ~49.5 | Piperidine C-4 | Carbon bearing the primary amino group. |

| ~34.8 | Piperidine C-3, C-5 | Piperidine ring carbons beta to the nitrogen. |

| ~18.5 | Isopropyl CH₃ | Equivalent methyl carbons of the isopropyl group. |

Mass Spectrometry (MS)

MS is employed to confirm the molecular weight and to gain structural insights from the molecule's fragmentation pattern under ionization.

Experimental Protocol: MS Data Acquisition

-

Electrospray Ionization (ESI): For accurate mass determination and confirmation of the molecular ion, ESI is the method of choice. The sample is dissolved in methanol with 0.1% formic acid to promote protonation ([M+H]⁺) and infused into the mass spectrometer. This is a "soft" ionization technique that minimizes fragmentation.

-

Electron Ionization (EI): To obtain a reproducible fragmentation pattern for library matching and structural elucidation, GC-MS with EI at 70 eV is used. This "hard" ionization technique provides a characteristic fingerprint of the molecule.

Mass Spectrum Analysis

The mass spectrum provides clear evidence for the molecular formula and key structural subunits.

-

ESI-MS: A prominent ion is observed at m/z 143 , corresponding to the protonated molecule, [C₈H₁₈N₂ + H]⁺.

-

EI-MS: The molecular ion peak (M⁺) is expected at m/z 142 . The fragmentation pattern is dictated by the stability of the resulting carbocations and radical ions.

Figure 2: A simplified EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.

Experimental Protocol: FTIR-ATR

-

Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used. ATR is ideal as it requires minimal sample preparation.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. A single drop of the neat liquid sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added in the 4000-400 cm⁻¹ range to achieve an excellent signal-to-noise ratio.

IR Spectral Data & Interpretation

The IR spectrum is dominated by absorptions from the N-H and C-H bonds.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3360-3290 | Medium, two bands | N-H Stretch (asymmetric & symmetric) | Primary Amine (R-NH₂)[3][4] |

| 2960-2850 | Strong | C-H Stretch | Aliphatic (Piperidine & Isopropyl)[5] |

| 1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (R-NH₂)[4] |

| 1250-1020 | Medium-Weak | C-N Stretch | Aliphatic Amine[4] |

| 910-665 | Broad, Strong | N-H Wag | Primary Amine (R-NH₂)[4] |

The presence of two distinct bands in the N-H stretching region is a definitive indicator of a primary amine.[4] The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ confirms the purity of the sample from common starting materials or oxidation byproducts.

References

-

iChemical Database . This compound, CAS No. 127285-08-9. Provides predicted NMR data. [Link]

-

PubChem National Center for Biotechnology Information . 1-(Propan-2-yl)piperidin-4-amine. Provides chemical properties and identifiers. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (Authoritative textbook for spectroscopic methods).

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook . National Institute of Standards and Technology. A comprehensive database of chemical and physical data. [Link]

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Chemistry LibreTexts . Spectroscopy of Amines. Provides detailed explanations of amine spectral characteristics. [Link]

-

University of Calgary . IR Spectroscopy Tutorial: Amines. A concise guide to IR frequencies for amines. [Link]

-

Illinois State University . Infrared Spectroscopy. A reference guide for various functional group absorptions. [Link]

Sources

Solubility and stability of 1-Isopropylpiperidin-4-amine

An In-depth Technical Guide to the Solubility and Stability of 1-Isopropylpiperidin-4-amine for Drug Development Professionals

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound, a critical step in early-stage drug development. As the developability of a drug candidate is intrinsically linked to these physicochemical properties, a robust and systematic evaluation is paramount. This document moves beyond rote protocols to explain the underlying principles and causalities, ensuring that the generated data is not only accurate but also contextually understood, enabling informed decision-making in lead optimization and formulation development.

Foundational Physicochemical Profile

This compound is a small molecule featuring a piperidine ring, a secondary amine, and an isopropyl group. Its structure dictates its fundamental properties: the basic amine groups suggest a pH-dependent solubility profile, while also presenting potential liabilities for oxidative and pH-related degradation. A thorough understanding begins with predicting and empirically testing these characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication in Drug Development |

| pKa | ~10.5 (stronger base), ~9.0 (weaker base) | High pH-dependent solubility. Likely to be highly soluble in acidic environments (stomach) and less soluble at neutral pH (intestine). |

| LogP | ~1.8 - 2.2 | Moderate lipophilicity, suggesting a reasonable balance between solubility and membrane permeability. |

| Molecular Weight | 142.25 g/mol | Falls well within the "rule of five" criteria for oral bioavailability. |

| Polar Surface Area | ~28.2 Ų | Low polar surface area, which generally favors good membrane permeability. |

Aqueous Solubility Profiling: A Multi-faceted Approach

Solubility is not a single value but a range that is critically dependent on the solution's properties, primarily pH. For an ionizable compound like this compound, determining the pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations. We must distinguish between thermodynamic and kinetic solubility, as each provides different, yet complementary, insights.

Rationale for Method Selection

Thermodynamic solubility represents the true equilibrium saturation point of a compound and is crucial for biopharmaceutical classification (BCS). The shake-flask method, although low-throughput, remains the gold standard for this measurement due to its direct and unambiguous nature. Kinetic solubility, conversely, measures the precipitation of a compound from a DMSO stock solution upon dilution in aqueous buffer. This is a higher-throughput assay that mimics the conditions of many early-stage biological screens and is invaluable for identifying potential liabilities during hit-to-lead campaigns.

Experimental Workflow: pH-Solubility Determination

The following workflow outlines the process for generating a comprehensive pH-solubility profile.

Caption: Experimental Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Store vials of the stock solution and of the solid compound in an oven at 80°C.

-

Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

-

Control: Keep a sample of the stock solution at 4°C, protected from light.

-

-

Time Points: Sample from each condition at appropriate time points (e.g., 2, 8, 24, 48 hours). For thermal and photostability, longer durations may be needed.

-

Sample Quenching: Before analysis, acid and base samples should be neutralized.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS). The PDA detector helps in assessing peak purity, while the MS provides mass information for identifying degradants.

-

Data Reporting: Calculate the percentage of degradation for the parent compound and the relative percentage of each major degradant. Mass balance should be calculated to ensure all major products are accounted for.

Table 3: Example Data Output from a Forced Degradation Study

| Condition | Time (h) | Parent Assay (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |

| Control | 48 | 99.8 | < 0.05 | < 0.05 | 99.9 |

| 0.1 M HCl, 60°C | 24 | 98.5 | 1.1 | < 0.05 | 99.6 |

| 0.1 M NaOH, 60°C | 24 | 99.1 | < 0.05 | < 0.05 | 99.2 |

| 3% H₂O₂, RT | 8 | 85.2 | 12.5 (N-oxide?) | 1.8 | 99.5 |

| 80°C (Solution) | 48 | 97.3 | 2.2 | < 0.05 | 99.5 |

| ICH Q1B | - | 99.5 | < 0.05 | < 0.05 | 99.6 |

Causality and Mechanistic Insights

The results from forced degradation are not just numbers; they tell a story about the molecule's weaknesses. For this compound, the secondary amine is a likely site for oxidation, potentially forming an N-oxide or other related species. This is a critical finding, as it suggests the compound may be sensitive to air or require formulation with antioxidants. The relative stability in acidic and basic conditions would indicate the robustness of the piperidine ring itself. A lack of photostability would necessitate light-protective packaging.

Conclusion and Strategic Implications

The comprehensive characterization of solubility and stability is a foundational pillar of successful drug development. For this compound, the data generated from the protocols described herein will directly inform critical decisions. The pH-solubility profile will guide formulation strategy, indicating whether an enabling technology (e.g., salt formation, amorphous solid dispersion) is required for oral delivery. The stability data will define acceptable storage conditions, identify required excipients (e.g., antioxidants), and establish the analytical methods needed for quality control throughout the development lifecycle. By investing in this detailed, mechanistically-grounded investigation, development teams can mitigate risks, reduce timelines, and significantly increase the probability of advancing a well-characterized and developable candidate.

References

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The Shake-Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105 URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: Forced Degradation Studies: A Tool for Analytical Method Development and Validation Source: Pharmaceutical Technology URL: [Link]

-

Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Drug Development and Industrial Pharmacy URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: Oxidative Degradation of Pharmaceuticals: A Review Source: Journal of Pharmaceutical Sciences URL: [Link]

The Strategic deployment of 1-Isopropylpiperidin-4-amine in Modern Medicinal Chemistry

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, renowned for its prevalence in a vast array of clinically successful drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have cemented its status as a privileged structure. Within this important class of heterocycles, 1-isopropylpiperidin-4-amine has emerged as a particularly valuable building block. This technical guide delves into the multifaceted applications of this compound, exploring its synthesis, physicochemical properties, and, most critically, its strategic incorporation into the design and development of novel therapeutic agents. We will examine its role in the generation of potent and selective inhibitors for a range of biological targets, including epigenetic modulators and viral entry points, supported by detailed synthetic protocols, structure-activity relationship (SAR) analyses, and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold in their own discovery programs.

The Piperidine Scaffold: A Privileged Motif in Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[2][3] Its ubiquity can be attributed to several key features that render it "drug-like." The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets. Furthermore, the piperidine ring can adopt various low-energy conformations, most notably the chair form, allowing for the precise spatial orientation of substituents to optimize binding affinity and selectivity.[4] The introduction of chiral centers on the piperidine ring can further enhance these properties, leading to improved pharmacokinetic profiles and reduced off-target effects.[5]

The strategic functionalization of the piperidine scaffold is a cornerstone of modern drug design. The 4-amino substitution pattern, in particular, provides a key vector for introducing a wide range of functionalities, enabling the exploration of diverse chemical space. When combined with N-alkylation, such as the introduction of an isopropyl group at the 1-position, the resulting this compound presents a unique combination of steric and electronic properties that have been successfully exploited in the development of innovative therapeutics.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [6] |

| Molecular Weight | 142.24 g/mol | [6] |

| CAS Number | 127285-08-9 | [6] |

| Boiling Point | 173.2±8.0 °C (Predicted) | [5] |

| Density | 0.904±0.06 g/cm³ (Predicted) | [5] |

| pKa | 10.51±0.20 (Predicted) | [5] |

The synthesis of this compound is most commonly achieved through a reductive amination reaction, a robust and widely used method for C-N bond formation.[7] A typical synthetic route involves the reaction of a protected 4-piperidone derivative, such as N-Boc-4-piperidone, with isopropylamine in the presence of a reducing agent.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established reductive amination procedures.[1][8]

Step 1: Synthesis of tert-butyl (1-isopropylpiperidin-4-yl)carbamate

-

To a solution of tert-butyl (4-oxopiperidin-1-yl)carbamate (N-Boc-4-piperidone) (1.0 eq) in dichloromethane (DCM) or dichloroethane (DCE) is added isopropylamine (1.2 eq).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated.

-

The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford tert-butyl (1-isopropylpiperidin-4-yl)carbamate.

Step 2: Synthesis of this compound

-

To a solution of tert-butyl (1-isopropylpiperidin-4-yl)carbamate (1.0 eq) in DCM is added trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to >10 with aqueous NaOH.

-

The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Applications in the Development of Epigenetic Modulators: G9a/GLP Inhibitors

Euchromatic histone-lysine N-methyltransferase 2 (G9a) and its homolog G9a-like protein (GLP) are key enzymes responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[9] Overexpression of G9a has been implicated in various cancers, making it an attractive therapeutic target.[10]

The this compound moiety has proven to be a critical component in the development of potent and selective G9a/GLP inhibitors. A prime example is the chemical probe UNC0642 , a highly potent and selective inhibitor of G9a and GLP.[11]

Caption: Simplified synthetic route to UNC0642.

Structure-Activity Relationship (SAR) Insights

The this compound group in UNC0642 and related analogs plays a crucial role in achieving high potency. SAR studies have revealed several key insights:

-

N-Alkylation: The N-isopropyl group is well-tolerated and contributes favorably to the overall potency.[2] Replacement with other small alkyl groups such as ethyl or cyclopropyl often results in similar activity, while larger or more polar substituents can be detrimental.[12]

-

Piperidine Ring: The piperidine ring itself is essential for orienting the substituents correctly within the binding pocket. Replacing it with smaller rings like pyrrolidine leads to a decrease in potency.[6]

-

Basic Nitrogen: The nitrogen atom of the piperidine ring is crucial for activity, likely forming a key hydrogen bond interaction within the enzyme's active site.[6]

| Compound | R Group | G9a IC₅₀ (nM) | GLP IC₅₀ (nM) | Selectivity (G9a/GLP) | Reference |

| UNC0642 Analog | Isopropyl | < 2.5 | < 2.5 | ~1 | [11] |

| Analog 1 | Methyl | Potent | Potent | ~1 | [12] |

| Analog 2 | Cyclopropyl | Potent | Potent | ~1 | [12] |

| Analog 3 | Phenyl | Less Potent | Less Potent | ~1 | [3] |

Experimental Protocol: Synthesis of a G9a/GLP Inhibitor Analog

The following is a representative protocol for the synthesis of a quinazoline-based G9a/GLP inhibitor, adapted from the synthesis of UNC0642.[3]

-

To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in a suitable solvent such as THF or DMF is added this compound (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA) (2.0 eq).

-

The reaction mixture is stirred at room temperature or heated to facilitate the nucleophilic aromatic substitution at the 4-position of the quinazoline core.

-

After completion of the reaction (monitored by TLC or LC-MS), the solvent is removed, and the crude intermediate is purified.

-

The purified intermediate is then subjected to a second nucleophilic aromatic substitution at the 2-position with an appropriate amine (e.g., pyrrolidine) in a solvent like isopropanol, often under microwave irradiation to accelerate the reaction.

-

The final product is purified by column chromatography or recrystallization to yield the desired G9a/GLP inhibitor.

Role in the Development of Anti-HIV Therapeutics: CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that serves as a co-receptor for the entry of the most common strains of HIV-1 into host cells.[12] Consequently, CCR5 antagonists have emerged as a vital class of antiretroviral drugs. Maraviroc is a clinically approved CCR5 antagonist, and the development of new analogs with improved properties is an active area of research.[2]

The this compound scaffold has been incorporated into the design of novel CCR5 antagonists, where it often serves as a key structural element that interacts with the receptor.

Caption: A generalized structure of a CCR5 antagonist incorporating the this compound moiety.

Structure-Activity Relationship (SAR) Insights

In the context of CCR5 antagonists, the this compound moiety contributes to both the binding affinity and the overall physicochemical properties of the molecule.

-

Lipophilicity and Basic P-gp Efflux: The isopropyl group can modulate the lipophilicity of the molecule, which is a critical parameter for oral bioavailability. The basic nitrogen of the piperidine can influence P-gp efflux, another important factor in drug absorption and distribution.

-

Receptor Interactions: The piperidine ring and its substituents can engage in hydrophobic and van der Waals interactions within the binding pocket of the CCR5 receptor. The nitrogen atom can also participate in hydrogen bonding.

-

Conformational Rigidity: The piperidine ring introduces a degree of conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation.

Future Perspectives and Conclusion

The utility of this compound in medicinal chemistry is well-established, and its application continues to expand. Its unique combination of a conformationally restricted core, a basic nitrogen atom, and a lipophilic N-isopropyl group makes it a highly versatile building block for the design of novel therapeutics.

Future applications of this scaffold are likely to extend to other target classes, including other kinases, ion channels, and GPCRs. The continued exploration of SAR around this moiety, coupled with advances in computational chemistry and structure-based drug design, will undoubtedly lead to the discovery of new and improved drugs.

References

-

Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm. [Link][2]

-

Synthesis of lysine methyltransferase inhibitors. PubMed Central. [Link][3]

-

Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. PubMed Central. [Link][4]

-

Asymmetric Synthesis of Maraviroc (UK‐427,857). ResearchGate. [Link][13]

-

Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. PubMed Central. [Link][2]

-

Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. PubMed. [Link][12]

-

Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure. PubMed Central. [Link][3]

-

Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. PubMed. [Link][14]

-

1-(Propan-2-yl)piperidin-4-amine | C8H18N2 | CID 3163333. PubChem. [Link][15]

-

Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines. National Institutes of Health. [Link][6]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link][8]

-

Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. PubMed Central. [Link][11][12]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link][16]

-

Investigation of structure-activity relationship between chemical structure and CCR5 anti HIV-1 activity in a class of 1-[N-(Methyl)-N- (phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane derivatives: the electronic-topological approach. PubMed. [Link][17]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link][2]

-

Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link][1][18]

-

CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. PubMed. [Link][19]

-

Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link][7]

-

CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. PubMed. [Link][20]

-

CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents. [15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of lysine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 11. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Investigation of structure-activity relationship between chemical structure and CCR5 anti HIV-1 activity in a class of 1-[N-(Methyl)-N- (phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane derivatives: the electronic-topological approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of the 4-Aminopiperidine Scaffold in CNS Drug Discovery

An In-Depth Technical Guide to the Role of 1-Isopropylpiperidin-4-amine in Central Nervous System Research

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds targeting the central nervous system.[1][2] Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to achieve desired interactions with various biological targets. This core structure is instrumental in designing molecules with the potential to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.[1][3] Derivatives of 4-aminopiperidine have been investigated for a wide array of CNS applications, including analgesics, nootropics, and treatments for neurodegenerative diseases.[4][5][6]

Within this important class of compounds, this compound serves as a key building block. While not extensively studied for its own direct pharmacological effects on the CNS, its true value lies in its utility as a versatile intermediate for the synthesis of more complex and highly specific therapeutic agents.[7][8][9] This guide will delve into the chemical properties of this compound and illuminate its application in the synthesis of potent and selective modulators of CNS targets.

Chemical and Physical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to its application in organic synthesis. These properties influence its reactivity, handling, and storage.

| Property | Value | Source |

| Molecular Formula | C8H18N2 | PubChem CID 3163333[10] |

| Molecular Weight | 142.24 g/mol | PubChem CID 3163333[10] |

| CAS Number | 127285-08-9 | PubChem CID 3163333[10] |

| IUPAC Name | 1-propan-2-ylpiperidin-4-amine | PubChem CID 3163333[10] |

| Synonyms | This compound | PubChem CID 3163333[10] |

Table 1: Physicochemical Properties of this compound

Synthetic Applications in CNS Drug Development

The primary role of this compound in CNS research is as a nucleophilic amine in the construction of larger, more complex molecules. Its secondary amine at the 1-position and primary amine at the 4-position offer multiple points for chemical modification, although the secondary amine within the piperidine ring is generally less reactive. The isopropyl group at the 1-position can influence the lipophilicity and metabolic stability of the final compound.

Case Study 1: Synthesis of G9a/GLP Covalent Inhibitors

Recent research has identified this compound as a crucial component in the synthesis of covalent inhibitors of histone methyltransferases G9a and GLP (EHMT2 and EHMT1), which are epigenetic targets implicated in various diseases, including neurological disorders.[7][8]

A representative synthetic route involves the substitution of a chloro group on a quinazoline scaffold with (1-isopropylpiperidin-4-yl)amine under basic conditions.[7] This reaction is a key step in assembling the final inhibitor molecule.

Caption: Synthetic workflow for G9a/GLP inhibitors.

The resulting compounds have been shown to reduce H3K9me2 levels in cell lines, demonstrating target engagement.[7] The development of such inhibitors opens avenues for exploring epigenetic modulation in the treatment of CNS diseases.

Case Study 2: Development of SPIN1 Inhibitors

Similarly, this compound has been employed in the discovery of potent and selective inhibitors of Spindlin1 (SPIN1), a "reader" of histone methylation marks that is implicated in cancer and potentially other diseases involving transcriptional regulation.[9] The synthetic strategy often mirrors that of the G9a/GLP inhibitors, highlighting the utility of this building block in targeting epigenetic modulators.

Pharmacological Significance of this compound Derivatives

While this compound itself is not the pharmacologically active agent in these examples, the derivatives synthesized using this intermediate have shown significant activity at various CNS-relevant targets.

| Derivative Class | Target | Therapeutic Potential in CNS | Reference |

| Quinazoline-based inhibitors | G9a/GLP (EHMT1/2) | Neurodevelopmental disorders, cognitive disorders | [7][8] |

| Quinazoline-based inhibitors | SPIN1 | CNS malignancies, neurodevelopmental disorders | [9] |

| 4-Aminopiperidine analogues | N-type Calcium Channels | Neuropathic pain | [4] |

| 4-Aminopiperidine analogues | µ-Opioid Receptor | Analgesia | [5] |

| 4-Aminopiperidine analogues | Muscarinic Receptors, AMPA Receptors | Cognitive enhancement (e.g., Alzheimer's disease) | [6] |

Table 2: CNS-Relevant Pharmacological Targets of this compound Derivatives

The structural contribution of the this compound moiety to the final drug candidate can influence its solubility, membrane permeability, and binding affinity to the target protein. The isopropyl group, in particular, can form favorable van der Waals interactions within hydrophobic pockets of the target's binding site.

Detailed Experimental Protocol: Synthesis of a Quinazoline-based Inhibitor

The following is a generalized, step-by-step methodology for the synthesis of a quinazoline-based inhibitor using this compound, based on published procedures.[7][9]

Objective: To synthesize a 4-((1-isopropylpiperidin-4-yl)amino)quinazoline derivative.

Materials:

-

Appropriately substituted 4-chloroquinazoline

-

This compound

-

Palladium(II) acetate (Pd(OAc)2)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Cesium carbonate (Cs2CO3)

-

Anhydrous dioxane

-

Microwave reactor

-

Standard laboratory glassware and purification apparatus (e.g., HPLC)

Procedure:

-

To a microwave reaction vial, add the 4-chloroquinazoline starting material (1 equivalent).

-

Add this compound (1.2 equivalents).